![molecular formula C22H23N3O3 B557449 N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane CAS No. 266359-44-8](/img/structure/B557449.png)
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane
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Overview
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane (Fmoc-Ile-Diazomethane) is a chemical compound used in scientific research for its ability to selectively inhibit proteases. Proteases are enzymes that break down proteins and are involved in many physiological processes, including digestion, blood clotting, and immune response. Fmoc-Ile-Diazomethane is a useful tool for studying the role of proteases in these processes and has potential applications in drug discovery.
Mechanism of Action
Fmoc-Ile-Diazomethane works by irreversibly binding to the active site of proteases, preventing them from breaking down proteins. The diazomethane group is highly reactive and forms a covalent bond with the protease, effectively shutting down its activity.
Biochemical and Physiological Effects
The use of Fmoc-Ile-Diazomethane in scientific research has led to a better understanding of the role of proteases in various physiological processes. For example, studies have shown that inhibition of certain proteases can reduce inflammation and improve wound healing. Fmoc-Ile-Diazomethane has also been used to study the role of proteases in cancer progression and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using Fmoc-Ile-Diazomethane in lab experiments is its selectivity for certain proteases. This allows researchers to study the role of specific proteases without affecting other proteases or physiological processes. However, the explosive nature of diazomethane requires careful handling and safety precautions.
Future Directions
There are several potential future directions for the use of Fmoc-Ile-Diazomethane in scientific research. One area of interest is the development of new protease inhibitors based on the structure of Fmoc-Ile-Diazomethane. Another area of interest is the use of Fmoc-Ile-Diazomethane in drug discovery, particularly for the development of new anti-inflammatory and anti-cancer drugs. Additionally, further research is needed to fully understand the role of proteases in various physiological processes and to identify new targets for protease inhibitors.
Synthesis Methods
Fmoc-Ile-Diazomethane is synthesized by reacting Fmoc-Ile-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucine) with diazomethane. The reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate and requires careful handling due to the explosive nature of diazomethane.
Scientific Research Applications
Fmoc-Ile-Diazomethane is primarily used in scientific research as a protease inhibitor. It has been shown to selectively inhibit a number of proteases, including serine proteases, cysteine proteases, and metalloproteases. This selectivity makes it a valuable tool for studying the role of specific proteases in various physiological processes.
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3S,4S)-1-diazo-4-methyl-2-oxohexan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-3-14(2)21(20(26)12-24-23)25-22(27)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-12,14,19,21H,3,13H2,1-2H3,(H,25,27)/t14-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZBIAPAMJMEKV-QKKBWIMNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane |
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